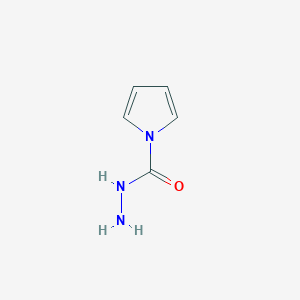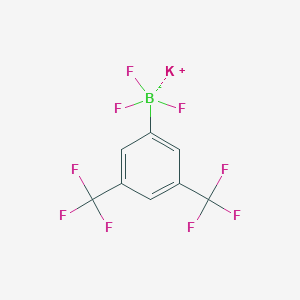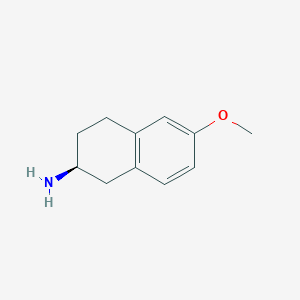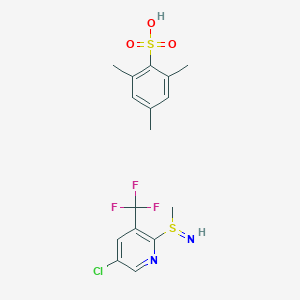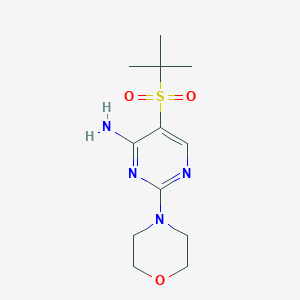
1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide, also known as ADPC, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential in treating various diseases due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 enzyme. 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide in lab experiments is its well-established synthesis method. 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide is also relatively stable and can be easily stored. However, one of the limitations of using 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are numerous future directions for the use of 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide in medicinal chemistry. One potential future direction is the development of 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential future direction is the development of 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide as a treatment for cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide and its potential therapeutic applications.
Conclusion:
In conclusion, 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide has shown potential as a therapeutic agent in the field of medicinal chemistry. Its unique chemical properties have made it a subject of extensive research. While there are still many unanswered questions regarding the mechanism of action and therapeutic applications of 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide, its potential as a treatment for various diseases makes it a promising area of research.
Méthodes De Synthèse
1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide can be synthesized by reacting 2-dimethylaminomalononitrile with ethyl acetoacetate in the presence of sodium ethoxide. After the reaction, the product is purified by column chromatography. This synthesis method has been well-established and has been used in various research studies.
Applications De Recherche Scientifique
1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 1-amino-N,N-dimethyl-1H-pyrrole-2-carboxamide has been studied as a potential treatment for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Numéro CAS |
163350-75-2 |
|---|---|
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-amino-N,N-dimethylpyrrole-2-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-9(2)7(11)6-4-3-5-10(6)8/h3-5H,8H2,1-2H3 |
Clé InChI |
WRBSQMHQSGDFDO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CN1N |
SMILES canonique |
CN(C)C(=O)C1=CC=CN1N |
Synonymes |
1H-Pyrrole-2-carboxamide,1-amino-N,N-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












